An In-depth Technical Guide to 4-(Fmoc-amino)benzamidoxime: Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to 4-(Fmoc-amino)benzamidoxime: Structure, Properties, and Applications in Drug Development
Abstract: This technical guide provides a comprehensive overview of 4-(Fmoc-amino)benzamidoxime, a specialized chemical entity with significant potential in medicinal chemistry and drug development. The guide details its chemical structure, explores its physicochemical properties, outlines a plausible synthetic route, and discusses its prospective applications, particularly as a versatile building block for targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Strategic Combination of Fmoc and Amidoxime Functionalities
In the landscape of modern drug discovery, the design of novel molecular entities with tailored properties is paramount. 4-(Fmoc-amino)benzamidoxime emerges as a compound of interest due to the strategic combination of two key chemical moieties: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the benzamidoxime core.
The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS), renowned for its stability under acidic conditions and its facile removal with mild bases like piperidine.[1][2] This orthogonality allows for the selective deprotection of amino groups, enabling the controlled, stepwise assembly of complex peptide chains.[][4] Beyond peptides, the Fmoc group serves as a reliable protecting group for amines in various organic syntheses.
The benzamidoxime scaffold, on the other hand, is a versatile pharmacophore with a growing presence in medicinal chemistry. Amidoximes are recognized as bioisosteres of carboxylic acids and have been incorporated into a wide array of biologically active molecules, exhibiting activities such as antibacterial, anti-inflammatory, and anticancer effects.[5][6] Notably, the amidoxime functionality can act as a prodrug moiety, which can be metabolized in vivo to the corresponding amidine, potentially improving the pharmacokinetic profile of a drug candidate.[7][8]
The convergence of these two functionalities in 4-(Fmoc-amino)benzamidoxime creates a unique building block. The Fmoc group provides a handle for controlled chemical modifications and conjugations, while the benzamidoxime core offers potential for therapeutic activity and favorable drug-like properties. This guide will delve into the technical details of this promising compound.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(Fmoc-amino)benzamidoxime integrates a central benzene ring substituted with an Fmoc-protected amino group at position 4 and an amidoxime group at position 1.
Molecular Structure:
The image above is a representation of the chemical structure.
Physicochemical Properties:
| Property | Estimated Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C22H19N3O3 | Calculated from the chemical structure. |
| Molecular Weight | 373.41 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid. | Based on the typical appearance of Fmoc-protected amino acids and aromatic compounds.[9][10] |
| Melting Point | Expected to be high, likely >200 °C. | Fmoc-4-aminobenzoic acid has a melting point of >225 °C.[9] The introduction of the amidoxime group is unlikely to significantly lower this value. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as DMF, DMSO, and methanol. | The large, hydrophobic Fmoc group will dominate the solubility profile, making it poorly soluble in water but soluble in organic solvents commonly used in synthesis.[] |
| pKa | The amidoxime group will have a pKa in the range of 4-6 for the N-OH proton and around 11-12 for the oxime proton. | The acidity of the amidoxime functional group has been studied, with reported pKa values varying depending on the molecular context.[11] The aromatic ring will influence these values. |
| UV Absorbance | Strong UV absorbance around 265 nm and 300 nm. | The fluorenyl moiety of the Fmoc group is a strong chromophore, a property often utilized for reaction monitoring in peptide synthesis.[1] |
Synthesis of 4-(Fmoc-amino)benzamidoxime: A Proposed Experimental Protocol
A validated, published synthesis of 4-(Fmoc-amino)benzamidoxime is not currently available. However, a plausible and scientifically sound two-step synthetic route can be proposed based on established methodologies for the synthesis of 4-aminobenzamidoxime and the Fmoc protection of aromatic amines.
The proposed synthesis involves two key transformations:
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Step 1: Synthesis of 4-Aminobenzamidoxime from 4-Aminobenzonitrile. This reaction involves the addition of hydroxylamine to the nitrile functionality.
-
Step 2: Fmoc Protection of the Amino Group of 4-Aminobenzamidoxime. This step utilizes a standard Fmoc-donating reagent to protect the primary aromatic amine.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 4-(Fmoc-amino)benzamidoxime.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 4-Aminobenzamidoxime
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Rationale: This reaction is a well-established method for the synthesis of amidoximes from nitriles.[12][13] The use of a base is crucial to deprotonate hydroxylamine, making it a more potent nucleophile.
-
Procedure:
-
To a suspension of 4-aminobenzonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents).
-
Slowly add a solution of sodium ethoxide (1.5 equivalents) in ethanol to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl) to a pH of approximately 7.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-aminobenzamidoxime.
-
Step 2: Fmoc Protection of 4-Aminobenzamidoxime
-
Rationale: The Fmoc protection of amines is a standard procedure in organic synthesis.[10][14][15] The use of an aqueous basic solution helps to solubilize the amino compound and facilitate the reaction with the Fmoc-donating reagent.
-
Procedure:
-
Dissolve 4-aminobenzamidoxime (1 equivalent) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents) in dioxane to the cooled mixture with vigorous stirring.
-
Allow the reaction to stir at 0-5 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the crude product by filtration and wash with water.
-
Purify the crude 4-(Fmoc-amino)benzamidoxime by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
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Applications in Drug Development
The unique bifunctional nature of 4-(Fmoc-amino)benzamidoxime makes it a valuable tool in several areas of drug development.
As a Building Block for Peptide and Peptidomimetic Synthesis
The primary utility of the Fmoc group is in peptide synthesis.[1] 4-(Fmoc-amino)benzamidoxime can be incorporated into peptide chains as a non-natural amino acid. The benzamidoxime moiety can introduce unique structural features and potential biological activities into the resulting peptide.
Diagram of Incorporation into a Peptide Chain
Caption: Workflow for incorporating 4-(Fmoc-amino)benzamidoxime into a peptide sequence.
As a Precursor for Prodrugs
The amidoxime functionality is a well-known prodrug motif.[7][8] It can be bioreduced in vivo to the corresponding amidine, which may be the active form of the drug. This strategy can be employed to improve the oral bioavailability of polar, charged molecules.[16] 4-(Fmoc-amino)benzamidoxime can be used as a starting material to synthesize more complex molecules where the amidoxime serves as a latent amidine group.
In the Development of Enzyme Inhibitors
Benzamide and its derivatives are known to exhibit a wide range of pharmacological activities, including enzyme inhibition.[5] The amidoxime group, being a bioisostere of a carboxylic acid, can interact with the active sites of various enzymes.[17] Therefore, 4-(Fmoc-amino)benzamidoxime could serve as a scaffold for the development of novel enzyme inhibitors. The Fmoc-amino group provides a convenient point for chemical modification to explore the structure-activity relationship (SAR) and optimize inhibitory potency.
As a Linker in Bioconjugation
The Fmoc-protected amine and the amidoxime group offer orthogonal handles for conjugation. After deprotection of the Fmoc group, the resulting free amine can be coupled to other molecules, such as proteins, antibodies, or nanoparticles, for targeted drug delivery.[9] The amidoxime itself can also be a point of attachment or a chelating agent for metal ions.[18]
Conclusion
4-(Fmoc-amino)benzamidoxime is a specialized chemical compound with significant potential in the field of drug discovery and development. Its unique structure, combining the versatility of the Fmoc protecting group with the pharmacological relevance of the benzamidoxime core, makes it a valuable building block for the synthesis of novel peptides, peptidomimetics, prodrugs, and enzyme inhibitors. While further experimental validation of its properties and reactivity is warranted, the established chemistry of its constituent functionalities provides a strong foundation for its application in the design of next-generation therapeutics. This technical guide serves as a foundational resource for researchers looking to leverage the potential of this promising molecule in their scientific endeavors.
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